(2-Chloroethoxy)benzene

描述

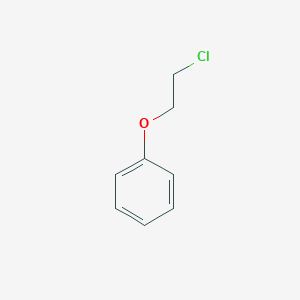

Structure

3D Structure

属性

IUPAC Name |

2-chloroethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUYNUJARXBNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060761 | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-86-6 | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-chlorophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Chloroethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V283WU3KN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Chloroethoxy)benzene synthesis via Williamson ether synthesis

An In-depth Technical Guide to the Synthesis of (2-Chloroethoxy)benzene via Williamson Ether Synthesis

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this reaction has proven essential in academic and industrial settings for forming the ether linkage (R-O-R').[3][4] The synthesis typically proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide or other substrate with a good leaving group.[3][4][5][6]

This guide provides a detailed technical overview of the synthesis of this compound, an alkyl aryl ether, using this classic method. The process involves the deprotonation of phenol to form the sodium or potassium phenoxide salt, which then acts as a nucleophile, attacking an appropriate alkylating agent such as 1-bromo-2-chloroethane. This specific synthesis is valuable for introducing the 2-chloroethoxy functional group, a precursor used in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson ether synthesis follows an S\N2 pathway.[3][4][5] The reaction can be conceptually divided into two primary steps:

-

Phenoxide Formation: Phenol, being weakly acidic, is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide ion.[5][7]

-

Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide (1-bromo-2-chloroethane). The attack occurs at the carbon atom bearing the better leaving group (bromide over chloride), displacing it in a single, concerted step to form the C-O bond of the ether.[3]

For this reaction, primary alkyl halides are strongly preferred as substrates.[3][6] Secondary halides may lead to poor yields, while tertiary halides will predominantly undergo an E2 elimination side reaction, forming an alkene instead of the desired ether.[5][6]

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is based on established Williamson ether synthesis methodologies for aryl ethers.[2][5][8]

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Phenol | C₆H₆O | 94.11 | Starting Material |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | Washing Agent |

| Brine (Saturated NaCl) | NaCl | 58.44 | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

3.2. Reaction Parameters

| Parameter | Value | Notes |

| Phenol | 1.0 equiv. | Limiting Reagent |

| 1-Bromo-2-chloroethane | 1.1 equiv. | Slight excess to ensure complete reaction. |

| Potassium Carbonate | 1.5 equiv. | Acts as the base to deprotonate phenol. |

| Solvent | DMF | A dipolar aprotic solvent is ideal.[1][5] |

| Temperature | 90 °C | Typical range is 50-100 °C.[3][4][8] |

| Reaction Time | 3 - 5 hours | Reaction progress should be monitored (e.g., by TLC).[3][8] |

| Expected Yield | 50 - 95% | Yields vary based on specific conditions and purification.[3] |

3.3. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and N,N-Dimethylformamide (DMF).

-

Addition of Reagent: Begin stirring the mixture and add 1-bromo-2-chloroethane (1.1 equiv.) to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and allow it to reflux for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid. The boiling point is reported as 97-98 °C at 15 mmHg.[9]

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

Product Specifications: this compound

| Property | Value | Source(s) |

| CAS Number | 622-86-6 | [9][10] |

| Molecular Formula | C₈H₉ClO | [9][10] |

| Molecular Weight | 156.61 g/mol | [9][10] |

| Boiling Point | 97-98 °C / 15 mmHg | [9] |

| Density | 1.129 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.534 | [9] |

| Appearance | Liquid |

Safety and Handling

-

Phenol: Toxic, corrosive, and can cause severe skin burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

1-Bromo-2-chloroethane: Harmful if swallowed or inhaled. It is a suspected carcinogen and should be handled with extreme care in a fume hood.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant and a known reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: May cause skin and eye irritation.

All experimental procedures should be conducted in a well-ventilated laboratory fume hood by trained personnel, adhering to all institutional safety guidelines.

References

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. orgchemres.org [orgchemres.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (2-Chloroethoxy)benzene

An In-depth Technical Guide to the Spectroscopic Data of (2-Chloroethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 2H | Ar-H (meta) |

| 7.00 - 6.90 | m | 3H | Ar-H (ortho, para) |

| 4.25 | t | 2H | -O-CH₂- |

| 3.85 | t | 2H | -CH₂-Cl |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | Ar C-O |

| 129.5 | Ar C-H (meta) |

| 121.2 | Ar C-H (para) |

| 114.6 | Ar C-H (ortho) |

| 68.5 | -O-CH₂- |

| 41.7 | -CH₂-Cl |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 - 3040 | Medium | Aromatic C-H Stretch |

| 2960 - 2870 | Medium | Aliphatic C-H Stretch |

| 1598, 1495 | Strong | Aromatic C=C Bending |

| 1245 | Strong | Aryl-O Stretch |

| 1040 | Strong | C-O Stretch |

| 750, 690 | Strong | C-Cl Stretch / Aromatic C-H Bending |

Sample Phase: Liquid film

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | 33 | [M+2]⁺ (presence of ³⁷Cl) |

| 156 | 100 | [M]⁺ (presence of ³⁵Cl) |

| 94 | 80 | [C₆H₅OH]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 63 | 50 | [CH₂CH₂Cl]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The solution is then filtered through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of approximately 4 cm.[2]

-

Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition : The spectrometer is set to lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to maximize homogeneity. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be required, and the instrument is tuned to the carbon frequency.[1] Standard pulse sequences are used to acquire the spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr).[3][4] The two plates are pressed together to spread the liquid into a thin, uniform layer.[5]

-

Background Spectrum : A background spectrum of the clean salt plates is collected first to be subtracted from the sample spectrum.

-

Data Acquisition : The prepared salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[4] After the measurement, the salt plates are cleaned with a suitable solvent like isopropanol and stored in a desiccator.[5]

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This stock solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[6] Any particulate matter should be removed by filtration.

-

Ionization : The prepared sample solution is introduced into the mass spectrometer. For a volatile compound like this compound, Electron Ionization (EI) is a common method. In this process, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion, generating the mass spectrum.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques discussed.

Caption: Workflow for Structural Elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. quora.com [quora.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2-Chloroethoxy)benzene (CAS 622-86-6)

This guide provides a comprehensive overview of the chemical and physical properties, safety and handling, synthesis, and applications of this compound, a key intermediate in organic synthesis and pharmaceutical development.

Core Properties and Identification

This compound, also known as 2-Phenoxyethyl chloride, is an aromatic ether with the chemical formula C₈H₉ClO. It is characterized by a benzene ring linked to an chloroethoxy group.[1] This structure imparts unique reactivity, making it a valuable building block for more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 622-86-6 | [3] |

| Molecular Formula | C₈H₉ClO | [4] |

| Molecular Weight | 156.61 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1][5] |

| Melting Point | 28 °C | [4][5] |

| Boiling Point | 219.2 ± 13.0 °C at 760 mmHg; 97-98 °C at 15 mmHg | [4] |

| Density | 1.129 g/mL at 25 °C | |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.534 | |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [1] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |

| LogP | 2.59 | [4] |

Table 2: Identification and Registry Information

| Identifier | Value | Source(s) |

| IUPAC Name | 1-chloro-2-phenoxyethane | [1] |

| Synonyms | 2-Phenoxyethyl chloride, β-Chlorophenetole | [1][3] |

| EC Number | 210-757-0 | |

| Beilstein Registry Number | 971048 | |

| PubChem CID | 12156 | [6] |

| SMILES | ClCCOc1ccccc1 | |

| InChI Key | VQUYNUJARXBNPK-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M+) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for the C-O-C ether linkage, C-Cl bond, and the aromatic ring. Key peaks are expected around 1250 cm⁻¹ (asymmetric C-O-C stretch), 1050 cm⁻¹ (symmetric C-O-C stretch), 750-690 cm⁻¹ (C-Cl stretch), and peaks corresponding to aromatic C-H and C=C vibrations.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the benzene ring (typically in the range of 6.8-7.3 ppm). The two methylene groups (-OCH₂CH₂Cl) will appear as two distinct triplets. The protons closer to the oxygen (-OCH₂-) will be downfield (around 4.2 ppm) compared to the protons closer to the chlorine (-CH₂Cl, around 3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons of the ethoxy chain.[2]

-

Synthesis and Reactivity

This compound is primarily synthesized via the Williamson ether synthesis. Its reactivity is dominated by the chloroethyl group, which readily participates in nucleophilic substitution reactions.

The synthesis involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an electrophilic chloro-alkylating agent.

Caption: Williamson ether synthesis of this compound.

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1,2-Dichloroethane (in excess)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (HCl) for neutralization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol and sodium hydroxide in water to form sodium phenoxide.

-

Addition of Alkylating Agent: Add a significant excess of 1,2-dichloroethane to the flask.

-

Reflux: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash with water to remove unreacted sodium phenoxide and NaOH.

-

Neutralize with dilute HCl.

-

Extract the aqueous layer with diethyl ether.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[8]

-

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and its derivatives.[9]

The chloroethoxy side chain is introduced into a precursor molecule, which is then reacted with dimethylamine to form the characteristic aminoethoxy side chain of Tamoxifen. This side chain is essential for its antagonist activity at the estrogen receptor.[1]

The following diagram illustrates the role of this compound as a building block in a multi-step pharmaceutical synthesis.

Caption: Use of a this compound derivative in Tamoxifen synthesis.

Safety and Handling

This compound is a combustible liquid and presents several health hazards. Proper safety protocols must be followed during its handling and storage.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Signal Word | Warning | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 type dust mask. | |

| Storage | Store in a cool, well-ventilated area away from heat and open flames. Keep container tightly closed. | [2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

Inhalation may cause respiratory irritation and nervous system damage.[2] It is essential to handle this chemical in a well-ventilated area, preferably under a fume hood, and to use appropriate personal protective equipment to avoid skin and eye contact.[2]

References

- 1. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 2. Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, (2-chloroethoxy)- [webbook.nist.gov]

- 4. This compound | CAS#:622-86-6 | Chemsrc [chemsrc.com]

- 5. 2-Phenoxyethyl chloride | 622-86-6 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Benzene, (2-chloroethoxy)- [webbook.nist.gov]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of (2-Chloroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (2-Chloroethoxy)benzene, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The document details the core starting materials, reaction mechanisms, and experimental protocols, with a focus on quantitative data and reproducible methodologies.

Introduction

This compound, also known as 2-phenoxyethyl chloride, is an aromatic ether with the chemical formula C₈H₉ClO. Its bifunctional nature, possessing both a reactive chloroalkyl group and a stable phenoxy moiety, makes it a versatile building block in organic synthesis. It is notably used in the preparation of tamoxifen derivatives, which are important in cancer therapy, and as a precursor for poly(arylene ether)s, a class of polymers with excellent thermal stability.[1] This guide will explore the two principal and most established methods for its synthesis: the Williamson ether synthesis and the chlorination of 2-phenoxyethanol.

Synthetic Pathways

The synthesis of this compound is primarily achieved through two distinct and reliable chemical transformations. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and laboratory capabilities.

A logical workflow for the synthesis of this compound is presented below, outlining the two main synthetic strategies.

Caption: Synthetic strategies for this compound.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In the context of this compound synthesis, this involves the reaction of a phenoxide salt with a suitable dihaloalkane.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, phenol is deprotonated by a base, such as sodium hydroxide, to form the sodium phenoxide salt. The resulting phenoxide ion, a potent nucleophile, then attacks one of the electrophilic carbon atoms of the dihaloalkane (e.g., 1,2-dichloroethane), displacing a chloride ion and forming the ether linkage.

Caption: Williamson ether synthesis of this compound.

Starting Materials and Reaction Conditions

The key starting materials for this synthesis are phenol, a base, and a dihaloalkane. The reaction conditions can be varied to optimize the yield and purity of the product. A modern approach involves the use of phase-transfer catalysis (PTC) under microwave irradiation, which has been shown to significantly enhance reaction rates and yields.

| Parameter | Conventional Method | Microwave-Assisted PTC |

| Phenolic Compound | Phenol | Phenol |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |

| Alkylating Agent | 1,2-Dichloroethane | 1,2-Dichloroethane |

| Catalyst | None | Tetrabutylammonium bromide (TBAB) |

| Solvent | Water or organic solvent | Solvent-free |

| Temperature | Reflux | 160°C |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | 89-95%[1] |

Experimental Protocol: Microwave-Assisted Phase-Transfer Catalysis

This protocol is based on the efficient synthesis of aryl ethers using microwave irradiation and phase-transfer catalysis.[1]

-

Reactant Preparation: In a suitable microwave reactor vessel, combine phenol, sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Addition of Alkylating Agent: Add 1,2-dichloroethane to the mixture.

-

Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a power of 600 W, maintaining the temperature at 160°C.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few minutes.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: Chlorination of 2-Phenoxyethanol

An alternative and widely used method for the synthesis of this compound is the chlorination of 2-phenoxyethanol. This method involves the substitution of the hydroxyl group of 2-phenoxyethanol with a chlorine atom using a suitable chlorinating agent.

Reaction Mechanism

The mechanism of chlorination depends on the reagent used. With thionyl chloride (SOCl₂), the alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. The resulting intermediate then undergoes an internal nucleophilic substitution (SNi) where the chloride attacks the carbon atom, leading to the formation of the alkyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. The use of a base like pyridine can alter the mechanism to a standard SN2 reaction with inversion of configuration. With benzenesulfonyl chloride, the reaction proceeds through the formation of a sulfonate ester intermediate, which is then displaced by a chloride ion.

Caption: Chlorination of 2-phenoxyethanol using thionyl chloride.

Starting Materials and Reaction Conditions

The primary starting material for this route is 2-phenoxyethanol. A variety of chlorinating agents can be employed, with thionyl chloride and benzenesulfonyl chloride being common choices.

| Parameter | Thionyl Chloride Method | Benzenesulfonyl Chloride Method |

| Starting Alcohol | 2-Phenoxyethanol | 2-Phenoxyethanol |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Benzenesulfonyl Chloride (PhSO₂Cl) |

| Solvent/Base | Pyridine, Benzene | N-Methylpyrrolidone (NMP) |

| Temperature | 80°C | 100°C |

| Reaction Time | 4 hours | 30 minutes |

| Yield | Varies | 96.8% |

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a general procedure for the chlorination of alcohols using thionyl chloride in the presence of pyridine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-phenoxyethanol in a suitable solvent such as benzene.

-

Addition of Base: Add pyridine to the solution.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride to the reaction mixture. An exothermic reaction may occur.

-

Heating: Heat the reaction mixture to 80°C and maintain for 4 hours.

-

Work-up: After cooling, cautiously quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplets for the methylene protons of the chloroethoxy group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the two aliphatic carbons of the chloroethoxy chain. |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C bonds. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (156.61 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Williamson ether synthesis and the chlorination of 2-phenoxyethanol. The Williamson ether synthesis, particularly when enhanced with microwave-assisted phase-transfer catalysis, offers a rapid and high-yielding method. The chlorination of 2-phenoxyethanol provides a reliable alternative, with high yields reported using benzenesulfonyl chloride. The selection of the most appropriate synthetic strategy will be dictated by factors such as the availability of starting materials, reaction scale, and the desired level of process efficiency. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Reaction Mechanism of Phenol with 2-Chloroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between phenol and 2-chloroethanol, a cornerstone reaction in organic synthesis for the production of 2-phenoxyethanol. This document details the underlying chemical principles, provides quantitative data, outlines experimental protocols, and discusses the relevance of the product in pharmaceutical and scientific applications.

Executive Summary

The reaction of phenol with 2-chloroethanol is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In a basic medium, phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming 2-phenoxyethanol. The efficiency of this reaction is influenced by factors such as the choice of base, solvent, and temperature. The primary product, 2-phenoxyethanol, is a valuable compound with significant applications as a preservative in pharmaceutical and cosmetic formulations due to its broad-spectrum antimicrobial activity.[1][2][3] This guide will serve as a detailed resource for understanding and implementing this important chemical transformation.

Core Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 2-phenoxyethanol from phenol and 2-chloroethanol is a classic illustration of the Williamson ether synthesis, first developed by Alexander Williamson in 1850.[4][5] The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, which involves two key steps.[4][6]

Step 1: Deprotonation of Phenol

Phenol is a weak acid and must first be converted to its conjugate base, the phenoxide ion, to become a potent nucleophile.[7] This is achieved by treating phenol with a suitable base. Common bases used for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃).[1][8] The phenoxide ion is a significantly stronger nucleophile than phenol itself.

Step 2: Nucleophilic Attack and Displacement

The generated phenoxide ion then acts as the nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloroethanol. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral.[4][5] In a concerted step, the carbon-oxygen bond is formed as the carbon-chlorine bond is broken, and the chloride ion is displaced as the leaving group.[5]

The overall reaction is as follows:

C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O C₆H₅O⁻Na⁺ + ClCH₂CH₂OH → C₆H₅OCH₂CH₂OH + NaCl

Below is a diagram illustrating the step-by-step reaction mechanism.

Figure 1: Reaction mechanism of phenol with 2-chloroethanol.

Quantitative Data and Reaction Conditions

The yield and purity of 2-phenoxyethanol are highly dependent on the reaction conditions. Below is a summary of quantitative data from various experimental setups.

| Phenol Derivative | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | 2-Chloroethanol | 30% NaOH | Water | 100-110 | - | 98 | [9] |

| Sodium Phenolate Trihydrate | 2-Chloroethanol | None | Water | 70 | 5 | 82 | [10] |

| Sodium Phenolate Trihydrate | 2-Bromoethanol | None | Water | 70 | 6 | 81 | [10][11] |

| Sodium Phenolate Trihydrate | 2-Iodoethanol | None | Water | 70 | 7 | 79 | [11] |

| Phenol | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp | 5-24 | 60-99 | [11] |

| Phenol | Ethylene Carbonate | Potassium Fluoride | None | 160 | 2.5 | 99 (conversion) | [1] |

Key Observations:

-

The reaction can be carried out in an aqueous medium using a strong base like sodium hydroxide, leading to high yields.[9]

-

The use of pre-formed sodium phenolate in water also provides good yields.[10]

-

The reactivity of the 2-haloethanol follows the expected trend for SN2 reactions: I > Br > Cl, although the differences in yield are not substantial under these specific conditions.[10][11]

-

Milder conditions, such as using potassium carbonate in methanol at room temperature, can also be effective.[11]

-

Alternative "green chemistry" approaches, such as using ethylene carbonate at high temperatures, can achieve high conversion rates.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of 2-phenoxyethanol.

Protocol 1: Synthesis using Sodium Phenolate Trihydrate

This protocol is adapted from a patented method for producing high-purity phenoxyethanol.[10][12]

Materials:

-

Sodium Phenolate Trihydrate (33.0 g)

-

2-Chloroethanol (15.6 g)

-

Deionized Water (98.7 g total)

-

Methylene Chloride (for extraction)

-

5% Aqueous Sodium Hydroxide Solution (for washing)

Procedure:

-

Dissolve 33.0 g of sodium phenolate trihydrate in 85.8 g of water with stirring.

-

Separately, prepare a solution of 15.6 g of 2-chloroethanol in 12.9 g of water.

-

Heat the aqueous solution of sodium phenolate trihydrate to 70°C.

-

Add the aqueous solution of 2-chloroethanol dropwise to the heated phenolate solution over a period of 1 hour, while maintaining the temperature at 70°C.

-

Continue the reaction for 5 hours at 70°C.

-

Allow the reaction mixture to cool to room temperature.

-

Extract the product with methylene chloride to form an organic phase.

-

Wash the organic phase twice with a 5% aqueous solution of sodium hydroxide.

-

Distill off the methylene chloride.

-

Fractionally distill the crude product under reduced pressure, collecting the fraction boiling between 95°C and 120°C. This step is crucial for removing the byproduct 2-(2-phenoxyethoxy)ethanol.[12]

Protocol 2: Purification of Industrial Grade 2-Phenoxyethanol

This protocol describes a method for purifying industrial-grade 2-phenoxyethanol to high purity.[13]

Materials:

-

Industrial Grade 2-Phenoxyethanol (10.0 g)

-

n-Hexane (90 ml)

-

Ethyl Acetate (10 ml)

-

5% Aqueous Sodium Hydroxide Solution (30 ml)

-

Ice-cold n-Hexane (for rinsing)

Procedure:

-

In a 250 ml reaction bottle, dissolve 10.0 g of industrial 2-phenoxyethanol in 90 ml of n-hexane and 10 ml of ethyl acetate with stirring.

-

Add 30 ml of 5% aqueous sodium hydroxide solution and stir at room temperature for 0.5-1 hour.

-

Transfer the solution to a separatory funnel and allow the layers to separate.

-

Collect the organic layer and cool it to between -20°C and -15°C with stirring.

-

Continue stirring at this temperature for at least 4 hours to induce crystallization.

-

Filter the crystalline product.

-

Rinse the filter cake with ice-cold n-hexane.

-

Dry the purified 2-phenoxyethanol. This method can yield a product with a GC purity of 99.91%.[13]

Side Reactions and Byproducts

The primary side reaction in the synthesis of 2-phenoxyethanol is the further reaction of the product with another molecule of the alkoxide of 2-chloroethanol, or with unreacted 2-chloroethanol under basic conditions. This leads to the formation of polyethoxylated byproducts, with the most common being 2-(2-phenoxyethoxy)ethanol .[12][14] The formation of this and other higher-order ethers can be minimized by controlling the stoichiometry of the reactants and the reaction conditions. Purification methods such as fractional distillation are effective in removing these high-boiling impurities.[12]

Applications in Drug Development and Research

2-Phenoxyethanol is a widely used excipient in the pharmaceutical and cosmetic industries, primarily valued for its properties as a preservative.[1][2][3]

-

Antimicrobial Preservative: It has a broad spectrum of activity against bacteria (both Gram-positive and Gram-negative) and yeasts.[15] This makes it an effective preservative in a wide range of formulations, including vaccines, topical creams, and ophthalmic solutions, preventing microbial contamination and extending shelf life.[2][6]

-

Solvent and Fixative: Due to its chemical properties, it can also function as a solvent for other substances and as a fixative in fragrances.[1][3]

The antimicrobial mechanism of 2-phenoxyethanol is understood to involve the disruption of microbial cell membranes, leading to the leakage of essential cellular components and ultimately cell death.[4] It can also interfere with key metabolic enzymes within the microbes.[4]

Below is a workflow diagram illustrating the synthesis and purification of 2-phenoxyethanol for use in pharmaceutical applications.

Figure 2: Experimental workflow for the synthesis and purification of pharmaceutical-grade 2-phenoxyethanol.

Conclusion

The reaction of phenol with 2-chloroethanol via the Williamson ether synthesis is a fundamental and efficient method for producing 2-phenoxyethanol. A thorough understanding of the SN2 mechanism, the influence of reaction conditions on yield and purity, and appropriate purification techniques are essential for obtaining a high-quality product. For researchers and professionals in drug development, 2-phenoxyethanol serves as a critical preservative, ensuring the safety and stability of a wide array of pharmaceutical and cosmetic products. This guide provides the necessary technical details to understand and apply this important chemical reaction in a scientific and industrial context.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 3. The Activation Energy of Chemical Reactions [chemed.chem.purdue.edu]

- 4. How does Phenoxyethanol prevent microbial growth? - Blog - Keyingchem [keyingchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. The main use of phenoxyethanol [sprchemical.com]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. health.ec.europa.eu [health.ec.europa.eu]

- 11. ijnrd.org [ijnrd.org]

- 12. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-Chloroethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloroethoxy)benzene. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. This includes detailed methodologies for established protocols and contextual information relevant to its application in organic synthesis and drug development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 622-86-6 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.129 g/mL at 25 °C | |

| Boiling Point | 97-98 °C at 15 mmHg | |

| Melting Point | 23-25 °C | [2] |

| Refractive Index (n20/D) | 1.534 |

Qualitative Solubility

This compound is a non-polar to weakly polar molecule, characterized by its benzene ring and ether linkage. Following the principle of "like dissolves like," it is expected to be miscible with a range of common organic solvents. Qualitative assessments from available literature confirm this, while also noting its poor solubility in water.

| Solvent Type | Solubility | Reference(s) |

| Polar Protic (e.g., Ethanol) | Soluble | [2] |

| Polar Aprotic (e.g., Ether) | Soluble | [2] |

| Aqueous (e.g., Water) | Low Solubility | [2] |

Experimental Protocols for Quantitative Solubility Determination

The absence of published quantitative data necessitates experimental determination. Two common and reliable methods, Gravimetric Analysis and UV-Visible Spectroscopy, are detailed below.

Gravimetric Method

This classic method directly measures the mass of the solute that can be dissolved in a given volume of solvent to create a saturated solution. It is a straightforward and accurate technique when the solute is non-volatile.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent (e.g., ethanol, acetone, ethyl acetate).

-

To each vial, add an excess amount of this compound.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient equilibration period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved this compound at the bottom of the vials confirms that the solutions are saturated.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to let the excess solute settle.

-

Carefully withdraw a precise aliquot (e.g., 2.0 mL) from the clear supernatant of each vial using a calibrated pipette. Ensure no undissolved material is transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot into a pre-weighed, dry evaporating dish (W₁).

-

Weigh the evaporating dish containing the solution (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it to determine the final mass of the dish plus the dissolved solute (W₃).

-

-

Calculation of Solubility:

-

Mass of the dissolved solute (m_solute) = W₃ - W₁

-

Mass of the solvent (m_solvent) = W₂ - W₃

-

Solubility is typically expressed in g/100 g of solvent:

-

Solubility = (m_solute / m_solvent) * 100

-

-

UV-Visible Spectroscopic Method

This method is particularly suitable for aromatic compounds like this compound, which possess a chromophore (the benzene ring) that absorbs UV light. It is a sensitive method that requires smaller sample volumes.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the chosen organic solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Using a UV-Visible spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 3.1, Step 1).

-

After equilibration, withdraw a small, precise aliquot from the supernatant.

-

Perform a significant, known dilution of this aliquot with the same solvent to bring its concentration into the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The general process for determining the solubility of this compound can be visualized as follows.

Synthesis of this compound

For researchers who may need to prepare this compound, a common synthetic route involves the Williamson ether synthesis from phenol and 2-chloroethanol, catalyzed by a base.[2]

Reaction: Phenol + 2-Chloroethanol → this compound

Procedure:

-

Dissolve phenol in an appropriate organic solvent such as N,N-dimethylformamide (DMF).[2]

-

Add a suitable base, like potassium carbonate or sodium hydroxide, and stir to form the phenoxide ion.[2]

-

Slowly add 2-chloroethanol to the reaction mixture.[2]

-

Maintain the reaction at a controlled temperature (e.g., 50-80 °C) for several hours.[2]

-

After the reaction is complete, purify the product using standard techniques such as vacuum distillation or column chromatography to obtain pure this compound.[2]

Biological Context and Potential Signaling Pathways

A notable example is its application in the synthesis of pseudo-symmetrical tamoxifen derivatives. Tamoxifen is a well-known selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor (ER), which leads to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA. In breast tissue, this binding blocks the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes that are critical for tumor cell proliferation.

The diagram below illustrates a simplified overview of the Tamoxifen signaling pathway, representing the type of biological system where a derivative of this compound would be active.

References

In-Depth Technical Guide to the Physicochemical Properties of β-Chlorophenetole

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chlorophenetole, also known as 2-phenoxyethyl chloride, is an organic compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals. Its chemical structure consists of a phenoxy group attached to an ethyl chloride moiety. A notable application of β-chlorophenetole is in the synthesis of the antidepressant drug Nefazodone, where it serves as a precursor to a key triazolone intermediate. This guide provides a comprehensive overview of the boiling and melting points of β-chlorophenetole, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Nefazodone.

Physicochemical Data of β-Chlorophenetole

The accurate determination of physical properties such as melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for β-chlorophenetole.

| Physical Property | Value | Conditions |

| Melting Point | 24 - 28 °C | - |

| Boiling Point | 220 °C | Atmospheric Pressure (estimated) |

| 97 - 98 °C | 15 mm Hg |

Note: The significant difference in boiling points is attributed to the pressure at which the measurement was taken. It is essential to consider the experimental conditions when comparing such values.

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of organic compounds like β-chlorophenetole.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of β-chlorophenetole is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube are then immersed in the heating medium within the Thiele tube.

-

Heating: The Thiele tube is heated gently and slowly at the side arm. The design of the tube allows for the circulation of the heating medium, ensuring a uniform temperature distribution. The heating rate should be controlled to approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, aluminum block, or water bath)

-

Beaker

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid β-chlorophenetole is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer positioned adjacent to the test tube. This assembly is then immersed in a heating bath (e.g., a beaker of water or oil).

-

Heating: The heating bath is heated gently and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance. At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Synthesis of Nefazodone: A Workflow Involving a β-Chlorophenetole Derivative

β-Chlorophenetole is a key building block in the synthesis of the antidepressant Nefazodone. The following diagram illustrates a plausible synthetic pathway where a derivative of β-chlorophenetole is used to form a crucial intermediate.

Health and Safety Data for (2-Chloroethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for (2-Chloroethoxy)benzene (CAS No. 622-86-6). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound. Due to the limited availability of specific quantitative toxicological data for this compound, a read-across approach has been employed, incorporating data from the structurally similar compound 2-phenoxyethanol to provide a more complete toxicological profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various conditions and for implementing appropriate safety measures.

| Property | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 97-98 °C at 15 mmHg |

| Melting Point | 23-25 °C |

| Density | 1.129 g/mL at 25 °C |

| Flash Point | 101 °C (closed cup)[1][2] |

| Refractive Index | n20/D 1.534[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Signal Word: Warning[1]

A logical workflow for hazard identification and communication is depicted in the following diagram.

Caption: Hazard Identification and Communication Workflow.

Toxicological Data

Acute Toxicity Data for 2-Phenoxyethanol (CAS No. 122-99-6)

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1260 - 1840 mg/kg | [2][3] |

| Dermal LD50 | Rat | > 2000 - 14422 mg/kg | [2][3] |

| Dermal LD50 | Rabbit | > 2214 mg/kg | [4] |

| Inhalation LC50 | Rat | > 1000 mg/m³ (6 h) | [2] |

Experimental Protocols

The GHS classifications for skin and eye irritation are based on standardized experimental protocols, typically following OECD guidelines. The general methodologies for these tests are described below.

Skin Irritation Test (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.

-

Test System: A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated with the test substance for a defined period (e.g., 60 minutes).

-

Following exposure, the substance is removed by washing.

-

The tissue is then incubated for a further recovery period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is determined by measuring the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is quantified spectrophotometrically.

-

Classification: A substance is identified as a skin irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to a negative control.

Eye Irritation Test (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model to identify substances that do not require classification for eye irritation or serious eye damage.

-

Test System: An RhCE model that simulates the properties of the human corneal epithelium.

-

Procedure:

-

The test substance is applied to the apical surface of the RhCE tissue.

-

The tissue is incubated for a specified duration.

-

After exposure, the substance is rinsed from the tissue surface.

-

-

Endpoint Measurement: Similar to the skin irritation test, cell viability is assessed using a quantitative method like the MTT assay.

-

Classification: A substance is classified as a non-irritant if the cell viability remains above a certain threshold (e.g., > 60%). Substances that cause a decrease in viability below this threshold would require further testing to determine the extent of irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Caption: Safe Handling and Storage Workflow.

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection:

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride.

This guide is intended to provide essential health and safety information for this compound. It is not a substitute for a comprehensive risk assessment. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tamoxifen Derivatives Using (2-Chloroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-chloroethoxy)benzene in the synthesis of tamoxifen and its derivatives. The following sections detail the synthetic route, experimental protocols, and relevant biological pathways.

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action involves competitive binding to the estrogen receptor, thereby antagonizing the proliferative effects of estrogen in breast tissue. The synthesis of tamoxifen and its analogs often involves the introduction of a dimethylaminoethoxy side chain. A key intermediate in several synthetic strategies is this compound, which serves as a precursor to this essential pharmacophore. This document outlines a reliable method for the synthesis of a key tamoxifen intermediate using this compound.

Synthetic Pathway Overview

The synthesis of tamoxifen derivatives using this compound typically involves a multi-step process. A common strategy is the reaction of a substituted benzophenone with an organometallic reagent, followed by the introduction of the characteristic side chain. An alternative and efficient method involves the initial preparation of a benzophenone derivative already containing the chloroethoxy group. This intermediate is then subjected to a coupling reaction, followed by amination to yield the final tamoxifen analog.

A key two-step synthesis has been described that begins with the preparation of 4-(2-chloroethoxy)benzophenone, which is then used in a McMurry coupling reaction to form the triarylethylene core of tamoxifen. The final step involves the reaction of the chloroethoxy intermediate with dimethylamine to furnish tamoxifen.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 4-(2-chloroethoxy)benzophenone, a crucial intermediate in one of the synthetic routes to tamoxifen.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | Reference |

| 4-Hydroxybenzophenone | 1,2-Dichloroethane | 4-(2-Chloroethoxy)benzophenone | 88 | 77-78 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Chloroethoxy)benzophenone

This protocol details the synthesis of the key intermediate, 4-(2-chloroethoxy)benzophenone, from 4-hydroxybenzophenone.[1]

Materials:

-

4-Hydroxybenzophenone (19.8 g)

-

Benzyl tri-n-butylammonium bromide (3.6 g)

-

Sodium hydroxide (8.0 g)

-

Water (75 ml)

-

1,2-Dichloroethane (75 ml)

-

Ethanol

-

Magnesium sulfate

Procedure:

-

Combine 4-hydroxybenzophenone, benzyl tri-n-butylammonium bromide, sodium hydroxide, water, and 1,2-dichloroethane in a suitable reaction vessel.

-

Stir the mixture vigorously and heat to reflux for 18 hours.

-

Cool the mixture to room temperature.

-

Separate and remove the upper aqueous layer.

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent under reduced pressure (in vacuo) to yield a red oil.

-

Crystallize the resulting oil from an ethanol/water mixture to obtain 4-(2-chloroethoxy)benzophenone.

Expected Outcome:

The procedure is expected to yield 22.8 g (88%) of 4-(2-chloroethoxy)benzophenone with a melting point of 77-78°C.[1]

Protocol 2: Synthesis of Tamoxifen from 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene

This protocol describes the final amination step to produce tamoxifen from its chloroethoxy precursor.[1]

Materials:

-

1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene

-

Dimethylamine

Procedure:

-

Place 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene and dimethylamine in a sealed reaction vessel.

-

Heat the mixture to a temperature between 60°C and 100°C (preferably 70-90°C).

-

After the reaction is complete, the product can be purified by crystallization, absorption on solids, or chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of a tamoxifen precursor using this compound.

Caption: Synthetic route to Tamoxifen.

Tamoxifen Signaling Pathway

The diagram below outlines the mechanism of action of tamoxifen, highlighting its interaction with the estrogen receptor and downstream signaling pathways.

Caption: Tamoxifen's mechanism of action.

References

Application of (2-Chloroethoxy)benzene in Polymer Chemistry: A Detailed Guide for Researchers

(2-Chloroethoxy)benzene , also known as 2-phenoxyethyl chloride, is an aromatic compound featuring a reactive chloroethyl group attached to a phenoxy moiety. While not a conventional high-volume monomer, its unique structure presents opportunities in specialized polymer synthesis, particularly in the formation of poly(arylene ether)s and for the modification of existing polymers. The presence of the reactive chlorine atom allows for its incorporation into polymer backbones through nucleophilic substitution reactions, offering a route to materials with tailored thermal and mechanical properties.

This document provides detailed application notes and a representative experimental protocol for the use of (2--Chloroethoxy)benzene in polymer chemistry, aimed at researchers, scientists, and professionals in drug development and materials science.

Application Notes

This compound can serve as a valuable building block in polymer synthesis, primarily through mechanisms that leverage its reactive chloride. The principal application lies in the synthesis of poly(arylene ether)s via a nucleophilic aromatic substitution reaction, a variant of the well-known Williamson ether synthesis.[1][2][3][4][5] In this context, this compound can react with a bisphenolic comonomer in the presence of a base to form the corresponding polyether. The resulting polymers would incorporate the flexible phenoxyethyl side group, which can influence properties such as solubility, glass transition temperature, and processability.

Beyond its role as a monomer, this compound can also be utilized as a modifying agent for polymers bearing nucleophilic functional groups, such as hydroxyl or amine moieties. This allows for the introduction of the phenoxyethyl group as a side chain, which can alter the surface properties, hydrophilicity, and biocompatibility of the parent polymer.

While direct and extensive literature on the polymerization of this compound is limited, its structural similarity to other reactive monomers used in polyether synthesis suggests its utility in creating novel polymer architectures. Researchers can explore its copolymerization with various bisphenols to fine-tune the properties of the resulting poly(arylene ether)s for specific applications, including specialty plastics, high-performance films, and matrices for controlled-release formulations.

Experimental Protocols

The following is a representative protocol for the synthesis of a poly(arylene ether) from this compound and Bisphenol A. This protocol is based on established methods for Williamson ether polycondensation and should be adapted and optimized by the researcher based on specific experimental goals and available equipment.

Objective: To synthesize a poly(arylene ether) by the nucleophilic substitution polycondensation of this compound with Bisphenol A.

Materials

-

This compound (Monomer)

-

Bisphenol A (Comonomer)

-

Potassium carbonate (K₂CO₃), anhydrous (Base)

-

N,N-Dimethylacetamide (DMAc), anhydrous (Solvent)

-

Toluene, anhydrous (Azeotroping agent)

-

Methanol (Non-solvent for precipitation)

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, nitrogen inlet, mechanical stirrer)

Experimental Setup and Procedure

1. Reaction Setup:

-

A three-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.

-

The system is flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

2. Charging of Reagents:

-

Equimolar amounts of this compound and Bisphenol A are added to the reaction flask.

-

Anhydrous potassium carbonate is added in a slight molar excess (e.g., 1.1 to 1.5 moles per mole of Bisphenol A).

-

Anhydrous N,N-Dimethylacetamide (DMAc) and toluene are added as the reaction solvent and azeotroping agent, respectively. The total solvent volume should be sufficient to achieve a monomer concentration of approximately 20-30% (w/v).

3. Azeotropic Dehydration:

-

The reaction mixture is heated to reflux (typically around 140-150 °C) with vigorous stirring.

-

The water generated from the reaction between the bisphenol and the base, as well as any residual moisture, is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

This step is typically carried out for 2-4 hours or until no more water is collected.

4. Polymerization:

-

After dehydration, the toluene is carefully distilled off from the reaction mixture, allowing the temperature to rise to the desired polymerization temperature (typically 160-180 °C).

-